molecular formula C8H6BrN3O2 B1324946 7-bromo-4-methyl-5-nitro-1H-indazole CAS No. 952183-46-9

7-bromo-4-methyl-5-nitro-1H-indazole

Cat. No.: B1324946
CAS No.: 952183-46-9
M. Wt: 256.06 g/mol
InChI Key: BTXHZXXRESXPMC-UHFFFAOYSA-N
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Description

The Indazole Heterocycle: A Foundation in Advanced Organic Synthesis

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of modern organic and medicinal chemistry. nih.govcaribjscitech.comaustinpublishinggroup.com This 10-π electron aromatic system exists in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.gov Although rarely found in nature, the indazole scaffold's unique structural and electronic properties have established it as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. caribjscitech.compnrjournal.com

In advanced organic synthesis, the indazole nucleus serves as a versatile precursor for the construction of more complex heterocyclic systems. caribjscitech.com Its nitrogen atoms can act as nucleophiles, while the carbon atoms of the bicyclic ring can be functionalized through various reactions, including halogenation, nitration, and metal-catalyzed cross-coupling reactions. chim.it The ability to selectively modify the indazole core at different positions allows for the fine-tuning of steric and electronic properties, making it an invaluable building block in the synthesis of targeted molecules with specific functions. researchgate.net The development of novel synthetic methodologies for creating and functionalizing indazoles continues to be an active area of research, driven by the consistent demand for new molecular entities in various fields of chemical science. austinpublishinggroup.comacs.org

Strategic Importance of Substituted Indazole Scaffolds in Contemporary Chemical Research

The strategic functionalization of the indazole scaffold has led to the discovery of numerous compounds with significant pharmacological activities. nih.govresearchgate.net In contemporary chemical research, particularly in drug discovery, substituted indazoles are recognized for their broad therapeutic potential. pnrjournal.comresearchgate.net These derivatives have been extensively investigated and developed as potent agents for treating a wide range of diseases. researchgate.net

Several FDA-approved drugs feature the indazole motif, underscoring its clinical importance. For instance, Pazopanib and Axitinib are indazole-based tyrosine kinase inhibitors used in cancer therapy. pnrjournal.com The versatility of the indazole scaffold allows it to interact with various biological targets, including enzymes like kinases, G-protein coupled receptors, and ion channels. The specific substituents on the indazole ring play a crucial role in determining the compound's biological activity, selectivity, and pharmacokinetic properties. nih.gov Researchers have explored substitutions at virtually every position of the indazole ring, leading to compounds with activities such as anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties. nih.govresearchgate.net This makes the substituted indazole scaffold a high-priority target in medicinal chemistry programs aimed at developing next-generation therapeutics. researchgate.net

Rationale for Comprehensive Academic Investigation of 7-Bromo-4-methyl-5-nitro-1H-Indazole

The specific compound, this compound, represents a highly functionalized and strategically important synthetic intermediate. A comprehensive academic investigation is warranted due to the unique combination of its substituents, which offers significant potential for further chemical elaboration and the synthesis of novel molecular libraries.

The rationale for its investigation can be broken down by the strategic placement of its functional groups:

7-Bromo Group : The bromine atom at the C7 position is a key functional handle for introducing molecular diversity. It can readily participate in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the attachment of a wide range of aryl, alkyl, or amino groups. chim.itnbinno.com This capability is crucial for structure-activity relationship (SAR) studies.

5-Nitro Group : The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the indazole ring system. Furthermore, the nitro group can be readily reduced to an amino group. nbinno.com The resulting 5-aminoindazole (B92378) derivative is a valuable precursor for the synthesis of amides, sulfonamides, and other functionalities commonly found in bioactive molecules. nbinno.com

4-Methyl Group : The methyl group at the C4 position can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. It can also impose specific conformational constraints that may be beneficial for binding to a biological target.

This trifunctionalized pattern makes this compound a versatile building block for creating complex, highly substituted indazole derivatives that are not easily accessible through other synthetic routes. The compound serves as a platform for developing novel compounds for screening in various therapeutic areas, particularly in oncology and inflammatory diseases where indazole scaffolds have shown significant promise. researchgate.net

Scope and Objectives of the Research Outline

The primary scope of a research program focused on this compound is to fully exploit its synthetic potential as a versatile chemical intermediate. The investigation would be centered on its use in the construction of novel, diverse, and complex indazole-based molecules for potential applications in medicinal chemistry and materials science.

The key objectives of such a research outline would be:

Optimization of Synthesis : To develop and optimize a robust and scalable synthetic route to this compound from readily available starting materials.

Chemical Derivatization : To systematically explore the reactivity of the functional groups present on the indazole core. This includes:

Investigating a broad range of palladium-catalyzed cross-coupling reactions at the C7-bromo position to introduce a variety of substituents.

Performing the reduction of the C5-nitro group to the corresponding amine and subsequent functionalization to generate a library of amides, ureas, and sulfonamides.

Exploring N1-alkylation or arylation reactions to further expand the chemical space around the indazole scaffold.

Library Synthesis : To synthesize a focused library of novel indazole derivatives based on the derivatization studies. The design of this library would be guided by principles of medicinal chemistry to maximize structural diversity and explore different regions of chemical space.

Structural and Physicochemical Characterization : To fully characterize all newly synthesized compounds using modern analytical techniques (NMR, MS, X-ray crystallography) and to evaluate their key physicochemical properties (e.g., solubility, lipophilicity, and stability).

Through these objectives, the research aims to establish this compound as a valuable tool for organic synthesis and to generate a collection of novel compounds for further investigation.

Data Tables

Table 1: Physicochemical Properties of Selected Nitro-Indazole Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Reference
4-Nitro-1H-indazoleC₇H₅N₃O₂163.131.6 chemicalbook.com
5-Nitro-1H-indazoleC₇H₅N₃O₂163.131.6 google.com
7-Nitro-1H-indazoleC₇H₅N₃O₂163.131.6 nih.govacs.org
7-Bromo-5-nitro-1H-indazoleC₇H₄BrN₃O₂242.032.5 nih.gov

Table 2: Key Reactions for Functionalization of the Indazole Scaffold

Reaction TypePositionReagents/CatalystsPurposeReference
BrominationC3Br₂/NaOAcIntroduction of a bromine handle chemicalbook.com
IodinationC3I₂/KOHIntroduction of an iodine handle chim.it
Suzuki CouplingC7-BrPd catalyst, boronic acidC-C bond formation nbinno.com
Nitro ReductionC5-NO₂H₂, Pd/C or SnCl₂Formation of an amino group nbinno.com
N-AlkylationN1Alkyl halide, baseIntroduction of N-substituents nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-methyl-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-5-3-10-11-8(5)6(9)2-7(4)12(13)14/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXHZXXRESXPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NNC2=C(C=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640011
Record name 7-Bromo-4-methyl-5-nitro-1H-indazole
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Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-46-9
Record name 7-Bromo-4-methyl-5-nitro-1H-indazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-methyl-5-nitro-1H-indazole
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Chemical Reactivity and Mechanistic Investigations of 7 Bromo 4 Methyl 5 Nitro 1h Indazole

Reactivity Profile of the 1H-Indazole Nucleus Bearing Electron-Withdrawing and Halogen Substituents

The 1H-indazole ring is an aromatic heterocyclic system that can undergo a variety of chemical reactions. The reactivity of the nucleus in 7-bromo-4-methyl-5-nitro-1H-indazole is significantly modulated by its substituents. Both the bromine atom and the nitro group are strong electron-withdrawing groups, which decrease the electron density of the benzene (B151609) portion of the indazole ring. libretexts.org This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions.

Conversely, the pronounced electron deficiency renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the nitro group. libretexts.org The nitro group is known to be a strong activating group for SNAr, stabilizing the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack. libretexts.org The bromine atom at C-7 and the nitro group at C-5 also influence the acidity of the N-H proton of the pyrazole (B372694) ring. Furthermore, the C-3 position of the indazole ring, while not directly substituted, remains a potential site for functionalization, such as deprotonation-substitution sequences. chim.it

Transformations Involving the C-7 Bromine Atom

The bromine atom at the C-7 position is a versatile handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Nucleophilic Substitution Reactions and Coupling Chemistry (e.g., Suzuki, Heck)

The C-7 bromine of the indazole ring is well-suited for participation in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron species, is a particularly effective method for the functionalization of bromoindazoles. rsc.orgwikipedia.org

Studies on related 4-substituted 7-bromo-1H-indazoles have demonstrated successful Suzuki-Miyaura reactions with a variety of aryl and heteroaryl boronic acids. rsc.orgnih.gov These reactions are typically performed using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base. The reaction conditions can be optimized by varying the catalyst, base, solvent, and temperature, with microwave irradiation sometimes employed to accelerate the reaction. rsc.orgresearchgate.net

SubstrateCoupling PartnerCatalystBaseSolventConditionsYield (%)Reference
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/H₂OMW, 150 °C, 30 min85 rsc.org
N-(7-bromo-1H-indazol-4-yl)benzamide(4-acetylphenyl)boronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/H₂OMW, 150 °C, 30 min84 rsc.org
N-(7-bromo-1H-indazol-4-yl)benzamide(thiophen-2-yl)boronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/H₂OMW, 150 °C, 30 min92 rsc.org
N-(7-bromo-1H-indazol-4-yl)benzamide(pyridin-3-yl)boronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/H₂OMW, 150 °C, 30 min94 rsc.org

The Heck reaction, which couples aryl halides with alkenes, is another powerful palladium-catalyzed transformation applicable to bromoindazoles. organic-chemistry.orgmdpi.com While specific examples at the C-7 position of this compound are not extensively documented, studies on other bromoindazole isomers, such as 3-bromoindazoles, have shown that these substrates readily undergo Heck coupling to form 3-vinylindazoles. beilstein-journals.orgbeilstein-journals.orgnih.gov This suggests that the C-7 bromine should also be reactive under appropriate Heck conditions.

Metalation and Related Reactions at the Brominated Position

The bromine atom at C-7 can be converted into an organometallic species through metal-halogen exchange. wikipedia.org This reaction typically involves treating the aryl bromide with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium or t-butyllithium, at low temperatures. ias.ac.in The exchange converts the C-Br bond into a C-Li bond, generating a highly reactive aryllithium intermediate.

R-Br + R'-Li ⇌ R-Li + R'-Br

This lithiated indazole can then be quenched with various electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install a wide range of functional groups at the C-7 position. A key consideration for NH-indazoles is the presence of the acidic N-H proton. The organolithium reagent can deprotonate the nitrogen, so often more than two equivalents of the lithium reagent are used: one to deprotonate the N-H and a second to perform the halogen-metal exchange. nih.gov Alternatively, a combination of reagents, such as isopropylmagnesium chloride (i-PrMgCl) to form a magnesium salt at the nitrogen followed by an organolithium reagent for the Br-Li exchange, can be employed to achieve selective metalation. nih.gov

Reactions of the C-5 Nitro Group

The nitro group at the C-5 position is a key functional group that can undergo several important transformations, most notably reduction to an amino group or acting as a leaving group in substitution reactions.

Selective Reduction to Amino Functionalities

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. jsynthchem.com This conversion is crucial for the synthesis of various biologically active molecules and provides a route to 7-bromo-4-methyl-1H-indazol-5-amine, a valuable intermediate for further derivatization.

A wide array of reagents can achieve this transformation with high chemoselectivity, leaving the C-Br bond and the indazole ring intact. wikipedia.org Catalytic hydrogenation is a common method, using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.org Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or formic acid in the presence of a catalyst, is also effective. rsc.org Additionally, reduction using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or other reagents like sodium hydrosulfite (Na₂S₂O₄) are well-established methods. wikipedia.orgstackexchange.com

Reagent/SystemTypical ConditionsSelectivity Notes
H₂, Pd/CMeOH or EtOH, room temperature, 1-3 atm H₂Highly efficient; may cause hydrodebromination under harsh conditions.
Fe, NH₄ClEtOH/H₂O, refluxClassic, inexpensive, and generally preserves halide substituents.
Tin(II) chloride (SnCl₂)HCl, EtOH, or EtOAcA standard method for selective nitro reduction.
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or biphasic systemsMild conditions, often used for sensitive substrates.
Sodium Borohydride (NaBH₄) / CatalystRequires a catalyst (e.g., Ni(PPh₃)₄) to reduce nitro groups.Can offer good selectivity depending on the catalytic system. jsynthchem.com

Other Transformation Pathways of the Nitro Group

Beyond reduction, the C-5 nitro group, as an excellent electron-withdrawing substituent, activates the indazole ring for nucleophilic aromatic substitution (SNAr). libretexts.org In highly activated systems, the nitro group itself can function as a leaving group and be displaced by strong nucleophiles. nih.govnih.gov For this to occur, the aromatic ring must be sufficiently electron-poor. The combined deactivating effects of the indazole's pyrazole ring and the C-7 bromine atom may facilitate such a displacement at C-5 by potent nucleophiles like alkoxides or thiolates under forcing conditions.

Furthermore, the presence of the nitro group at C-5 activates the C-6 position towards nucleophilic attack. This is exemplified by reactions such as the vicarious nucleophilic substitution (VNS) of hydrogen, where a carbanion attacks the electron-deficient ring ortho or para to the nitro group, followed by elimination to formally substitute a hydrogen atom. This pathway could allow for the introduction of substituents at the C-6 position of the indazole ring.

Reactivity at the C-4 Methyl Group

The methyl group at the C-4 position of this compound represents a key site for potential chemical transformations. Its reactivity is influenced by the electronic properties of the indazole ring system, which is in turn affected by the bromo and nitro substituents.

Oxidation Reactions of the Methyl Group

While specific studies on the oxidation of the methyl group of this compound are not extensively documented, the transformation of methyl groups on heterocyclic systems to aldehydes, carboxylic acids, or other oxygenated functionalities is a common synthetic strategy. The reactivity of the C-4 methyl group in this particular molecule is expected to be influenced by the electron-withdrawing nature of the nitro group at the C-5 position and the bromo group at the C-7 position. These groups decrease the electron density of the aromatic system, which can, in turn, affect the ease of oxidation of the appended methyl group.

Common oxidizing agents used for the conversion of methyl groups on aromatic and heteroaromatic rings include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and selenium dioxide (SeO₂). The choice of oxidant and reaction conditions would be crucial to achieve selective oxidation of the methyl group without affecting other sensitive functional groups on the indazole ring, such as the nitro group or the pyrazole moiety.

For instance, the oxidation of a methyl group to a carboxylic acid often requires harsh conditions, which might not be compatible with the nitro group. Milder oxidizing agents might be employed to achieve partial oxidation to the corresponding aldehyde.

A hypothetical oxidation reaction of the C-4 methyl group could proceed as follows:

ReactantOxidizing AgentPotential Product(s)
This compoundStrong Oxidant (e.g., KMnO₄)7-bromo-5-nitro-1H-indazole-4-carboxylic acid
This compoundMild Oxidant (e.g., SeO₂)7-bromo-5-nitro-1H-indazole-4-carbaldehyde

Functionalization via C-H Activation Strategies

Modern synthetic methodologies increasingly rely on C-H activation to directly functionalize otherwise inert C-H bonds. mdpi.comrsc.org The C-4 methyl group of this compound presents a potential site for such transformations. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds. youtube.com

Strategies for the C-H functionalization of methyl groups on heteroarenes often involve the use of transition metal catalysts such as palladium, rhodium, or ruthenium. mdpi.commdpi.com These reactions can be directed by a coordinating group on the substrate or can proceed via an outer-sphere mechanism. youtube.com In the case of this compound, the nitrogen atoms of the pyrazole ring could potentially act as directing groups to facilitate C-H activation at the adjacent C-4 methyl group.

For example, a palladium-catalyzed C-H arylation could potentially be employed to introduce an aryl group at the methyl position. The general mechanism for such a reaction would involve the coordination of the palladium catalyst to the indazole, followed by C-H activation of the methyl group to form a palladacycle intermediate. This intermediate would then react with an aryl halide in a cross-coupling process to yield the functionalized product.

Potential C-H activation reactions for the C-4 methyl group could include:

Reaction TypeCatalystCoupling PartnerPotential Product
C-H ArylationPalladium(II) acetate (B1210297)Aryl halide7-bromo-4-(arylmethyl)-5-nitro-1H-indazole
C-H AlkenylationRhodium(III) chlorideAlkene7-bromo-4-(alkenyl)-5-nitro-1H-indazole
C-H AminationCopper(I) iodideAmine7-bromo-4-(aminomethyl)-5-nitro-1H-indazole

Electrophilic and Nucleophilic Aromatic Substitution on the Substituted Indazole Ring

The benzene ring of the indazole core in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The outcome of these reactions is governed by the directing effects of the existing substituents: the bromo, methyl, and nitro groups.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The directing effects of the substituents determine the position of the incoming electrophile.

Methyl group (-CH₃) at C-4: This is an activating group and an ortho-, para-director. lumenlearning.com

Nitro group (-NO₂) at C-5: This is a deactivating group and a meta-director. unizin.org

Bromo group (-Br) at C-7: This is a deactivating group but an ortho-, para-director. unizin.org

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.orgnumberanalytics.comnumberanalytics.com This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. youtube.comnih.gov

A plausible SNAr reaction would involve the attack of a nucleophile at the C-7 position, leading to the displacement of the bromide ion.

Reaction TypeNucleophilePotential Product
Nucleophilic Aromatic SubstitutionAlkoxide (e.g., NaOCH₃)7-methoxy-4-methyl-5-nitro-1H-indazole
Nucleophilic Aromatic SubstitutionAmine (e.g., RNH₂)7-(alkylamino)-4-methyl-5-nitro-1H-indazole

Tautomerism and Isomerization Processes in Substituted 1H-Indazoles

Indazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov The two most common tautomers are the 1H- and 2H-isomers. researchgate.net The position of this equilibrium is influenced by the nature and position of the substituents on the indazole ring, as well as by the solvent. nih.gov

For this compound, the predominant tautomer is the 1H-form as named. However, it is expected to exist in equilibrium with its 2H-tautomer, 7-bromo-4-methyl-5-nitro-2H-indazole. Computational studies on other substituted indazoles have shown that the energy difference between the 1H and 2H tautomers can be small, and in some cases, the 2H-tautomer can be the more stable form. nih.gov

Isomerization processes in substituted 1H-indazoles can also occur, particularly under thermal or photochemical conditions. These processes can lead to the migration of substituents around the ring, although such reactions are less common for simple substituted indazoles under normal conditions.

Mechanistic Studies of Key Reaction Pathways

Mechanism of C-H Activation: The mechanism of transition-metal-catalyzed C-H activation of the C-4 methyl group would likely proceed through an inner-sphere or outer-sphere pathway. youtube.com An inner-sphere mechanism would involve the coordination of the metal to the indazole, followed by oxidative addition into the C-H bond to form a metal-hydride intermediate. acs.org Subsequent reductive elimination would yield the functionalized product.

Mechanism of Electrophilic Aromatic Substitution: The mechanism of EAS on the indazole ring follows the general two-step process for aromatic compounds. masterorganicchemistry.comlibretexts.org The first step involves the attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The second step is the deprotonation of this intermediate by a weak base to restore the aromaticity of the ring. The regioselectivity is determined by the stability of the intermediate carbocation, which is influenced by the directing effects of the existing substituents.

Mechanism of Nucleophilic Aromatic Substitution: The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. youtube.com The first step is the rate-determining addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate called a Meisenheimer complex. numberanalytics.com The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by electron-withdrawing groups. The second step is the fast elimination of the leaving group to regenerate the aromatic ring and form the final product.

Advanced Spectroscopic and Structural Elucidation of 7 Bromo 4 Methyl 5 Nitro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed NMR analysis is crucial for the unambiguous structural confirmation of organic molecules. It provides information on the chemical environment of magnetically active nuclei (like ¹H and ¹³C), their connectivity, and spatial relationships.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra would be essential to confirm the substitution pattern on the indazole ring.

¹H NMR: A ¹H NMR spectrum would be expected to show distinct signals for the aromatic proton, the methyl group protons, and the N-H proton. The chemical shift (δ) of the aromatic proton would be influenced by the adjacent bromo and nitro groups. The methyl protons would appear as a singlet, and its chemical shift would help confirm its position at C4. The N-H proton typically appears as a broad singlet.

¹³C NMR: A ¹³C NMR spectrum would show signals for each of the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the electron-withdrawing nitro group and the halogen substituent.

Table 1: Hypothetical ¹H NMR Data for 7-bromo-4-methyl-5-nitro-1H-indazole

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 Data not available Data not available Data not available
H-6 Data not available Data not available Data not available
CH₃ Data not available Data not available Data not available

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
C-3 Data not available
C-3a Data not available
C-4 Data not available
C-5 Data not available
C-6 Data not available
C-7 Data not available
C-7a Data not available

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are indispensable for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): Would be used to identify proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons, providing information about their spatial proximity.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula (C₈H₆BrN₃O₂), which serves as a definitive confirmation of the compound's identity. The theoretical monoisotopic mass of this compound is approximately 254.9698 Da.

Fragmentation Pattern Analysis for Structural Confirmation

Analysis of the fragmentation pattern in the mass spectrum would provide further structural evidence. Expected fragmentation could include the loss of the nitro group (NO₂), followed by other characteristic cleavages of the indazole ring system. The isotopic pattern of the molecular ion peak, showing characteristic signals for the presence of a bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would also be a key identifying feature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands for the N-H stretch (typically broad, around 3100-3300 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), asymmetric and symmetric stretches of the nitro group (NO₂) (typically around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively), C=C and C=N stretching vibrations of the aromatic and heterocyclic rings (in the 1400-1600 cm⁻¹ region), and a C-Br stretch (typically below 1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the indazole ring.

Table 3: Hypothetical IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch Data not available Data not available
Aromatic C-H Stretch Data not available Data not available
Asymmetric NO₂ Stretch Data not available Data not available
Symmetric NO₂ Stretch Data not available Data not available

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and the spatial relationship between atoms in the crystal lattice.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Structural Elucidation

Single Crystal X-ray Diffraction (SCXRD) is the ultimate method for the definitive elucidation of a molecule's solid-state structure. The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The subsequent diffraction pattern of the X-rays, resulting from their interaction with the electron clouds of the atoms within the crystal, is meticulously recorded. Mathematical analysis of this diffraction data allows for the construction of a three-dimensional electron density map of the unit cell, from which the precise atomic positions can be determined.

While the synthesis of this compound has been reported, a detailed single-crystal X-ray diffraction study providing specific crystallographic data is not publicly available in peer-reviewed literature. Such a study would typically yield a comprehensive dataset, as hypothetically illustrated in the table below, which would include key parameters defining the crystal structure.

Hypothetical Crystallographic Data for this compound

Parameter Value
Empirical Formula C₈H₆BrN₃O₂
Formula Weight 256.06
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Density (calculated) (g/cm³) Value
R-factor (%) Value

Note: The data in this table is hypothetical and serves as an example of what would be reported from an SCXRD analysis. No experimental data has been publicly reported.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the determination of the molecular structure, SCXRD data is crucial for analyzing the crystal packing and the network of intermolecular interactions that govern the solid-state architecture. These interactions, which include hydrogen bonds, halogen bonds, and π-π stacking, are fundamental to the physical properties of the compound, such as its melting point, solubility, and polymorphism.

For this compound, one would anticipate the presence of several key intermolecular interactions. The -NH group of the indazole ring is a potential hydrogen bond donor, while the nitro group and the nitrogen atoms of the pyrazole (B372694) ring can act as hydrogen bond acceptors. Furthermore, the bromine atom can participate in halogen bonding, and the aromatic indazole ring system allows for potential π-π stacking interactions. A detailed analysis of the crystal structure would reveal the specific nature and geometry of these interactions, providing insight into the supramolecular assembly of the molecules in the solid state. Without experimental crystallographic data, a definitive analysis of these interactions for this specific compound remains speculative.

Other Advanced Spectroscopic Techniques for Comprehensive Characterization

In addition to X-ray crystallography, a suite of other advanced spectroscopic techniques is essential for a thorough characterization of this compound, particularly for confirming its structure and purity in non-crystalline states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure in solution. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum would confirm the number and connectivity of the hydrogen atoms. Similarly, the ¹³C NMR spectrum would identify all the unique carbon environments within the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the complete bonding framework and definitively assign all proton and carbon signals.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the proposed molecular structure.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. Characteristic absorption bands in the IR spectrum for the N-H, C-H, C=C, and N-O (from the nitro group) vibrations would be expected. Raman spectroscopy can provide complementary information, particularly for the non-polar bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for characterizing the chromophoric indazole system.

Computational Chemistry and Theoretical Characterization of 7 Bromo 4 Methyl 5 Nitro 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, where the molecule exists in its lowest energy state, and to calculate various electronic properties. bldpharm.com For the title compound, DFT calculations would be crucial for understanding how the different substituents (bromo, methyl, and nitro groups) influence the geometry and electronic distribution of the indazole core.

The indazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the hydrogen atom is attached to the N1 or N2 nitrogen, respectively. DFT calculations are highly effective in determining the relative stability of these tautomers. For instance, studies on the parent indazole molecule have shown that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.gov

Table 1: Theoretical Geometrical Parameters for Indazole Derivatives This is an illustrative table showing the type of data that would be generated from DFT geometry optimization. Actual values for 7-bromo-4-methyl-5-nitro-1H-indazole require a specific computational study.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-Br Calculated Value
C-N (Nitro) Calculated Value
N-N Calculated Value
N-C-C Calculated Value

DFT calculations are a reliable tool for predicting spectroscopic data, which can then be used to confirm experimental findings.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁵N). nih.govacs.org Theoretical calculations on various 4-, 5-, 6-, and 7-nitro-1H-indazoles have shown that the position of the nitro group significantly affects the chemical shifts of the aromatic protons and carbons. nih.gov For this compound, a GIAO/DFT calculation would predict the chemical shifts for all atoms, providing a theoretical spectrum that could aid in the structural confirmation and assignment of experimentally measured NMR data.

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. The calculation provides the frequencies and intensities of the vibrational modes, such as N-H stretches, C=C aromatic ring stretches, and symmetric/asymmetric stretches of the NO₂ group. These predicted frequencies, while often systematically scaled to correct for approximations in the method, are invaluable for assigning the peaks in an experimental spectrum to specific molecular motions. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that the molecule is more reactive, as it is easier to induce an electronic transition. This is often associated with molecules that are more easily polarized and can participate readily in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energy Data This table illustrates the kind of data generated from FMO analysis. Specific values require a dedicated computational study of the title compound.

Parameter Energy (eV)
EHOMO Calculated Value
ELUMO Calculated Value

While HOMO and LUMO densities can give a general idea of reactive regions, Fukui functions provide a more quantitative, site-specific measure of reactivity. These functions are derived from changes in electron density as an electron is added or removed. They are used to identify the most likely sites for:

Nucleophilic attack (electrophilic site): Regions where the Fukui function f+(r) is large.

Electrophilic attack (nucleophilic site): Regions where the Fukui function f-(r) is large.

For the title compound, Fukui function analysis would pinpoint which atoms on the indazole ring or substituent groups are most susceptible to attack, providing detailed insight into its regioselectivity in various chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is used to predict and understand intermolecular interactions, particularly in non-covalent bonding, and to identify reactive sites.

The MEP surface is color-coded to represent different potential values:

Red/Yellow: Regions of negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like the oxygen atoms of the nitro group). These are sites susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms (like the N-H proton). These are sites susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential, typically found over nonpolar parts of the molecule like the carbon framework.

For this compound, an MEP map would clearly visualize the electron-rich character of the nitro group's oxygen atoms (red) and the electron-poor character of the N-H proton (blue). This provides a powerful visual prediction of how the molecule would interact with other reagents, solvents, or biological receptors.

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Networks

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular architecture and solid-state packing of molecular crystals. For this compound, NCI analysis, often visualized through Hirshfeld surfaces and 2D fingerprint plots, would be instrumental in quantifying the various intermolecular contacts. These interactions include hydrogen bonds, halogen bonds, and van der Waals forces.

In related indazole structures, hydrogen bonding is a predominant feature, often forming infinite helical chains through N—H⋯N interactions. In the case of this compound, the indazole N-H group can act as a hydrogen bond donor, while the nitro group's oxygen atoms and the pyrazole (B372694) nitrogen atom can act as acceptors. The presence of the bromine atom also introduces the possibility of halogen bonding (C–Br⋯O or C–Br⋯N), which can further influence the crystal packing.

A theoretical NCI analysis would involve mapping the electron density to identify regions of weak interactions. Reduced Density Gradient (RDG) plots are typically used to visualize these interactions, where low-gradient spikes at low electron densities indicate the presence of non-covalent contacts. The sign of the second Hessian eigenvalue of the electron density (λ₂) helps to distinguish between stabilizing attractive interactions (like hydrogen bonds) and destabilizing repulsive interactions.

Table 1: Potential Non-Covalent Interactions in this compound

Interaction TypeDonorAcceptorPotential Significance
Hydrogen BondN-H (indazole)O (nitro), N (pyrazole)Primary driver of crystal packing and network formation.
Halogen BondC-BrO (nitro), N (pyrazole)Directional interaction contributing to structural stability.
π-π StackingIndazole RingIndazole RingContributes to the stabilization of the crystal lattice.
van der Waals ForcesAll atomsAll atomsGeneral attractive forces influencing molecular packing.

Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. For this compound, this could involve studying its synthesis or its reactivity in various chemical transformations. Density Functional Theory (DFT) is a common method used for these types of calculations.

The process involves identifying the reactants, products, and any intermediates along the reaction coordinate. By calculating the energies of these species, a reaction energy profile can be constructed. A crucial part of this analysis is locating the transition state (TS), which is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to proceed.

For instance, in the synthesis of related indazoles, computational studies have been used to determine the regioselectivity of reactions, such as the formation of different isomers. nih.gov By comparing the activation energies of different possible pathways, the most favorable route can be predicted. For this compound, computational analysis could predict the most likely sites for electrophilic or nucleophilic attack.

Table 2: Key Parameters in Computational Reaction Pathway Analysis

ParameterDescriptionImportance
Activation Energy (Ea)The energy difference between the reactants and the transition state.Determines the reaction rate; a lower Ea means a faster reaction.
Reaction Energy (ΔEr)The energy difference between the products and the reactants.Indicates whether a reaction is exothermic (releases energy) or endothermic (absorbs energy).
Transition State GeometryThe molecular structure at the highest point on the reaction pathway.Provides insight into the mechanism of bond formation and breaking.
Imaginary FrequencyA vibrational mode with a negative frequency, characteristic of a transition state.Confirms that the located structure is a true transition state and not a minimum on the potential energy surface.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help to predict its chemical reactivity and physical properties. These descriptors provide a quantitative basis for understanding structure-reactivity relationships. Common descriptors are calculated using methods like DFT.

For this compound, key descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. dntb.gov.ua

Other important global reactivity descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters provide a more nuanced picture of the molecule's reactivity. Local reactivity descriptors, such as Fukui functions, can be used to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 3: Quantum Chemical Descriptors and Their Significance

DescriptorFormulaSignificance for this compound
HOMO Energy (E_HOMO)-Indicates the electron-donating ability. A higher value suggests greater nucleophilicity.
LUMO Energy (E_LUMO)-Indicates the electron-accepting ability. A lower value suggests greater electrophilicity.
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMORelates to chemical stability and reactivity. A smaller gap indicates higher reactivity.
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Measures the tendency of the molecule to attract electrons.
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Measures the resistance to change in electron distribution. Higher hardness implies lower reactivity.
Electrophilicity Index (ω)χ² / (2η)Quantifies the global electrophilic nature of the molecule.

Advanced Applications in Organic Synthesis and Materials Science Research

7-Bromo-4-methyl-5-nitro-1H-indazole as a Key Building Block for Complex Molecules

The strategic positioning of chemically distinct functional groups makes this compound an exceptionally valuable building block in organic synthesis. The indazole core itself is a crucial pharmacophore, while the substituents offer orthogonal chemical handles for sequential, site-selective modifications. mdpi.comnih.gov The bromine atom at the C7 position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, alkyl, and alkynyl groups. rasayanjournal.co.in The nitro group at C5 strongly influences the electronic properties of the aromatic system and can be reduced to an amino group, providing a key site for further derivatization, such as amide bond formation or the construction of new heterocyclic rings. The N-H of the pyrazole (B372694) ring can be readily alkylated or arylated, adding another vector for molecular diversification. mdpi.com

The synthesis of fused heterocyclic systems is a major focus of medicinal chemistry, as these rigid, three-dimensional structures can exhibit high-affinity interactions with biological targets. This compound is an ideal precursor for creating complex, polycyclic architectures. For instance, the C7-bromo and the N1-H functionalities can be utilized in tandem to construct a new ring fused to the indazole core. A common strategy involves an initial N-alkylation at the N1 position with a reagent containing a terminal alkyne or alkene. This is followed by an intramolecular Heck or Sonogashira reaction, where the C7-bromo group couples with the appended unsaturated moiety to form a new carbocyclic or heterocyclic ring.

Furthermore, the nitro group can be chemically transformed to facilitate cyclization. Reduction of the C5-nitro group to an amine furnishes a versatile nucleophile. This newly formed amino group can participate in intramolecular condensation or cyclization reactions with a suitably placed electrophile, introduced via modification of the C7 or N1 positions, to generate novel fused indazole systems like indazolo-quinolines or indazolo-benzodiazepines. nih.gov

Table 1: Potential Reactions for Fused Heterocycle Synthesis from this compound

Starting PositionReaction TypePotential Fused System
C7-Br / N1-HN-alkylation followed by intramolecular Heck/Sonogashira couplingPyrrolo[1,2-b]indazoles, Pyridazino[1,6-b]indazoles
C5-NO₂ / C4-CH₃Nitro reduction, then intramolecular cyclization (e.g., Pictet-Spengler)Carboline-like fused indazoles
C7-Br / C5-NO₂Suzuki coupling at C7, nitro reduction, then intramolecular amidationIndazolo[5,6,7-de]quinolines

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single, one-pot operation, adhering to the principles of green chemistry. mdpi.com The indazole scaffold, particularly the N-H of the pyrazole ring, can act as a key nucleophilic component in various MCRs.

For this compound, the N1-H is available to participate in classic MCRs such as the Ugi or Biginelli reactions, provided a suitable isocyanide or aldehyde/β-ketoester combination is used. mdpi.comnih.gov This approach enables the rapid assembly of complex side chains at the N1 position, incorporating multiple points of diversity in a single step. The resulting products, bearing the intact bromo- and nitro-functionalities, can then undergo further selective modifications, making MCRs a highly efficient strategy for generating libraries of complex indazole derivatives for biological screening.

Development of Novel Synthetic Methodologies Utilizing this compound

The unique electronic and steric properties of this compound make it an excellent substrate for the development and optimization of new synthetic methods. The electron-deficient nature of the benzene (B151609) ring, due to the C5-nitro group, significantly alters the reactivity of the C-H bonds, making them potential targets for modern C-H functionalization reactions. nih.gov

Researchers can explore regioselective C-H activation at the C6 position, which is sterically accessible and electronically activated. Catalytic systems, particularly those based on palladium, rhodium, or cobalt, could be developed to directly introduce new functional groups at this position, bypassing the need for pre-functionalized starting materials. nih.govnih.gov The success of such methodologies would provide a novel route to tri-substituted indazole derivatives that are otherwise difficult to access.

Furthermore, the compound can serve as a testbed for developing novel photocatalytic or electrochemical reactions. rasayanjournal.co.in The nitroaromatic moiety can participate in single-electron transfer (SET) processes under photoredox conditions, potentially enabling novel cross-coupling or functionalization pathways that are complementary to traditional thermal methods.

Exploration in Advanced Materials Research

The application of functionalized indazoles is expanding beyond medicine into the realm of materials science. The photophysical and electronic properties of this compound suggest its potential use in creating novel organic materials. Nitroaromatic compounds are known for their electron-accepting capabilities and can exhibit interesting nonlinear optical (NLO) properties. The high degree of conjugation in the indazole system, combined with the strong dipole induced by the nitro group, could lead to materials with significant second- or third-order NLO responses, which are valuable for applications in telecommunications and optical computing.

The bromine atom at C7 provides a convenient handle for incorporating the indazole unit into larger polymeric structures. Through polymerization reactions like Suzuki or Stille coupling, this indazole derivative could be used as a monomer to synthesize conjugated polymers. chemscene.com The resulting materials could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors, where the electronic properties of the indazole core can be fine-tuned through its functionalization.

Table 2: Potential Material Science Applications for Indazole Derivatives

PropertyKey Functional Group(s)Potential Application
Electron-accepting natureC5-NitroOrganic Field-Effect Transistors (OFETs), n-type materials
Nonlinear Optical (NLO) effectsC5-Nitro, π-conjugated systemOptical switching, frequency doubling
PolymerizabilityC7-BromoConjugated polymers for OLEDs, OPVs
LuminescenceIndazole core, substituentsFluorescent sensors, organic electronics

Future Research Directions in the Chemistry of Polyfunctionalized Indazoles

The chemistry of polyfunctionalized indazoles like this compound is rich with opportunity. Future research will likely focus on several key areas. A primary challenge remains the development of highly regioselective and scalable synthetic routes to access such complex substitution patterns. nih.gov Overcoming this will unlock the full potential of these building blocks.

There is significant scope for exploring the untapped reactivity of this molecule. For instance, developing methods for the selective functionalization of the C4-methyl group via radical-based or C-H activation strategies would open another avenue for derivatization. Similarly, exploring the diverse reactivity of the nitro group beyond simple reduction, such as its participation in cycloaddition reactions, could lead to novel molecular scaffolds.

In materials science, the systematic investigation of structure-property relationships in polymers and small molecules derived from this indazole is a promising frontier. Tuning the electronic and photophysical properties by modifying the substituents could lead to the rational design of next-generation materials for optoelectronic devices. The intersection of advanced synthetic methodologies with materials science will undoubtedly propel the innovative applications of polyfunctionalized indazoles forward. nih.gov

Q & A

Q. What experimental designs validate the role of this compound in modulating kinase targets?

  • Methodological Answer : Use competitive binding assays (TR-FRET) with ATP analogs. Perform cellular thermal shift assays (CETSA) to confirm target engagement. Pair with RNAi knockdown to establish phenotype linkage. Cross-reference with kinome-wide profiling (e.g., KinomeScan) to assess selectivity .

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